An In-depth Technical Guide to the Molecular Structure of 1-(3-Iodobenzyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 1-(3-Iodobenzyl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 1-(3-Iodobenzyl)-1H-pyrazole. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the pyrazole heterocycle and the iodinated benzyl substituent. This document offers a detailed examination of its structural features, a robust synthetic protocol, and an in-depth interpretation of its spectroscopic data. The insights provided herein are intended to support researchers and drug development professionals in the rational design and application of this and related molecular scaffolds.
Introduction: The Pyrazole Scaffold and the Significance of the 3-Iodobenzyl Moiety
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] The pyrazole core's planarity, hydrogen bonding capabilities, and tunable electronic properties make it a privileged scaffold in drug design.[5][6]
The incorporation of a 3-iodobenzyl group at the N1 position of the pyrazole ring introduces several key features that can significantly influence the molecule's physicochemical and pharmacological properties. The benzyl group provides a degree of conformational flexibility, while the iodine atom can engage in halogen bonding, a non-covalent interaction of increasing importance in rational drug design. Furthermore, the presence of iodine can modulate the lipophilicity and metabolic stability of the compound, potentially enhancing its pharmacokinetic profile.
This guide will now delve into the specific molecular architecture of 1-(3-Iodobenzyl)-1H-pyrazole, providing a detailed understanding of its synthesis and characterization.
Molecular Structure and Conformation
The molecular structure of 1-(3-Iodobenzyl)-1H-pyrazole consists of a planar pyrazole ring connected to a benzyl group through a methylene bridge at the N1 position. The benzyl group, in turn, is substituted with an iodine atom at the meta (3) position.
Diagram: Molecular Structure of 1-(3-Iodobenzyl)-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold and the Utility of the 3-Iodobenzyl Moiety The pyrazole nucleus is a cornerstone in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold and the Utility of the 3-Iodobenzyl Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that allow for diverse molecular interactions.[2] The versatility of the pyrazole scaffold enables it to serve as a bioisostere for other functional groups, enhancing drug-like properties such as metabolic stability and target binding affinity.
The incorporation of a 3-iodobenzyl group onto the pyrazole ring introduces a valuable functional handle for further synthetic transformations. The iodine atom at the meta-position of the benzyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the molecule, providing a powerful tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. This guide provides a comprehensive overview of the primary synthetic pathway to 1-(3-Iodobenzyl)-1H-pyrazole, detailing the underlying chemical principles, a field-proven experimental protocol, and essential characterization data.
Core Synthesis Pathway: N-Alkylation of Pyrazole
The most direct and widely employed method for the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole is the N-alkylation of the pyrazole ring with a suitable 3-iodobenzyl electrophile. This reaction falls under the general class of nucleophilic substitution reactions, where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-iodobenzyl halide.
Mechanistic Insights
The N-alkylation of pyrazole proceeds via a standard SN2 mechanism. The reaction is initiated by the deprotonation of the N-H proton of the pyrazole ring by a base, generating the pyrazolate anion. This anion is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. The pyrazolate anion then attacks the electrophilic methylene carbon of the 3-iodobenzyl halide (typically bromide or chloride), displacing the halide leaving group and forming the desired N-C bond.
The choice of base and solvent is critical for the success of this reaction. A sufficiently strong base is required to deprotonate the pyrazole (pKa ≈ 14.5 in water). Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3, Cs2CO3), and hydrides (NaH). The solvent should be able to dissolve both the pyrazole and the alkylating agent and should be inert to the reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (MeCN) are often the solvents of choice as they can solvate the cation of the base, thereby increasing the nucleophilicity of the pyrazolate anion. Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous and organic phases.[3]
Experimental Protocol: Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole
This section provides a detailed, step-by-step methodology for the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole via the N-alkylation of pyrazole with 3-iodobenzyl bromide.
Materials and Reagents:
Pyrazole
3-Iodobenzyl bromide
Sodium hydroxide (NaOH)
Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: To a solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add powdered sodium hydroxide (1.5 eq) at room temperature with stirring.
Addition of Alkylating Agent: To this suspension, add a solution of 3-iodobenzyl bromide (1.2 eq) in DMF dropwise over 15-20 minutes.
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
Washing: Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Iodobenzyl)-1H-pyrazole.
Visualization of the Synthesis Pathway
Caption: N-Alkylation of Pyrazole with 3-Iodobenzyl Bromide.
Data Presentation: Characterization of 1-(3-Iodobenzyl)-1H-pyrazole
Accurate characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for 1-(3-Iodobenzyl)-1H-pyrazole based on data for structurally related compounds and general principles of spectroscopy.
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of 1-(3-Iodobenzyl)-1H-pyrazole via N-alkylation is a robust and efficient method for accessing this valuable building block. The presented protocol, grounded in established chemical principles, provides a reliable pathway for researchers in drug discovery and medicinal chemistry. The strategic placement of the iodine atom on the benzyl moiety opens up a vast chemical space for further derivatization, making this compound an attractive starting point for the development of novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
Arkivoc, 2014 , (vi), 54-71. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
Journal of Organic Chemistry and Pharmaceutical Research, 2014 , 2(2), 29-33. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
RSC Advances, 2016 , 6, 85501-85507. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Organic Syntheses, 2008 , 85, 179. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]
ResearchGate. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]
Oriental Journal of Chemistry, 2003 , 19(2), 405-408. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]
Molecules, 2020 , 25(11), 2533. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. [Link]
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
International Journal of Pharmaceutical Sciences and Research, 2019 , 10(6), 2825-2828. Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. [Link]
Crystals, 2023 , 13(7), 1101. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]
ResearchGate. synthesis of n-alkylpyrazoles by phase transfer catalysis. [Link]
A Technical Guide to the Spectroscopic Characterization of 1-(3-Iodobenzyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic data for 1-(3-Iodobenzyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 1-(3-Iodobenzyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. Understanding its structural features through spectroscopic techniques is paramount for its application and development. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. While direct experimental data for this specific molecule is not widely published, this guide will utilize data from closely related analogs to provide a robust predictive analysis.
Molecular Structure and its Spectroscopic Implications
1-(3-Iodobenzyl)-1H-pyrazole possesses a unique combination of aromatic and heterocyclic moieties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the substituted benzyl group each present distinct spectroscopic signatures. The presence of a heavy iodine atom on the benzene ring will also have specific effects on the spectral data, particularly in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For 1-(3-Iodobenzyl)-1H-pyrazole, both ¹H and ¹³C NMR will provide crucial data for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on analogous structures, the following proton signals are predicted.[1][2]
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and Comparative Insights
~7.7
Singlet
1H
H-5 (Pyrazole)
The protons on the pyrazole ring are distinct. H-5 is typically downfield due to the influence of the adjacent nitrogen atom.
~7.5
Doublet
1H
H-3 (Pyrazole)
H-3 will appear as a doublet due to coupling with H-4.
~7.6
Singlet
1H
Ar-H (ortho to I)
The proton ortho to the iodine atom on the benzene ring.
~7.1 - 7.4
Multiplet
3H
Ar-H
The remaining protons on the iodobenzyl group will appear as a complex multiplet.
~6.3
Triplet
1H
H-4 (Pyrazole)
H-4 will be a triplet due to coupling with both H-3 and H-5.
~5.4
Singlet
2H
CH₂
The benzylic protons will appear as a singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale and Comparative Insights
~140
C-5 (Pyrazole)
Similar to other pyrazole derivatives, the carbon adjacent to two nitrogen atoms is significantly downfield.
~138
C-3 (Pyrazole)
~130-140
Quaternary Ar-C
The carbon atoms of the benzene ring attached to the iodine and the benzyl group. The carbon attached to iodine will be significantly influenced by the heavy atom effect.
~125-135
Ar-CH
The protonated carbons of the benzene ring.
~106
C-4 (Pyrazole)
This upfield shift is characteristic of the C-4 position in the pyrazole ring.[1]
~95
C-I
The carbon directly bonded to the iodine atom will have its chemical shift significantly influenced by the iodine.
~55
CH₂
The benzylic carbon.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[3]
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
Instrument Setup: Utilize a 400 or 500 MHz NMR spectrometer.[3] Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence, such as a 30° or 90° pulse, is typically used.
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 1-(3-Iodobenzyl)-1H-pyrazole will exhibit characteristic absorption bands.[4]
Predicted Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3100-3150
C-H stretch
Aromatic and Pyrazole C-H
2850-2960
C-H stretch
Aliphatic (CH₂)
1500-1600
C=C stretch
Aromatic and Pyrazole rings
1400-1500
C-N stretch
Pyrazole ring
~1000-1200
C-I stretch
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For 1-(3-Iodobenzyl)-1H-pyrazole (Molecular Formula: C₁₀H₉IN₂), the expected molecular weight is approximately 296.0 g/mol .
Molecular Ion Peak ([M]⁺): A prominent peak at m/z 296 is expected. Due to the presence of iodine (a monoisotopic element), there will not be a significant M+2 peak from isotopic distribution as seen with chlorine or bromine.
Key Fragmentation Patterns:
Loss of Iodine: A significant fragment at m/z 169 corresponding to the loss of the iodine atom ([M-I]⁺) is anticipated. This is often a major fragmentation pathway for iodo-substituted compounds.
Benzyl Cation: A peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a very common fragment for benzyl-substituted compounds.
Iodobenzyl Cation: A fragment at m/z 217 corresponding to the iodobenzyl cation ([C₇H₆I]⁺) may also be observed.
Pyrazole Ring Fragments: Fragmentation of the pyrazole ring can lead to smaller fragments.
Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. EI is a "hard" ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a "soft" ionization technique that typically results in a prominent molecular ion peak with less fragmentation.
Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the compound's identity.
Workflow for Mass Spectrometric Analysis.
Conclusion
The comprehensive spectroscopic analysis of 1-(3-Iodobenzyl)-1H-pyrazole, utilizing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established principles and data from analogous compounds, offers a solid framework for researchers in the synthesis, characterization, and application of this and related molecules. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity and advancement in drug development and materials science.
References
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
The Analytical Chemist's Guide to 1-(3-Iodobenzyl)-1H-pyrazole: Synthesis, Purity, and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framework for the synthesis, purification, and rigorous analytical characteriza...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical framework for the synthesis, purification, and rigorous analytical characterization of 1-(3-Iodobenzyl)-1H-pyrazole. As a pivotal intermediate in medicinal chemistry, the verifiable purity of this building block is not a matter of academic curiosity but a prerequisite for the integrity of drug discovery and development programs. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions and troubleshoot challenges.
Strategic Importance in Medicinal Chemistry
1-(3-Iodobenzyl)-1H-pyrazole is a compound of significant strategic value. The pyrazole core is a well-established pharmacophore present in numerous approved drugs. The benzyl substituent provides a common structural motif, while the iodine atom at the meta-position of the phenyl ring is the key to its versatility. This iodine serves as a synthetic handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage functionalization, enabling the rapid generation of diverse compound libraries for lead optimization.
Given its role as a foundational scaffold, any impurities present in the starting material can propagate through multi-step syntheses, leading to difficult-to-separate side products, reduced yields, and, most critically, the potential for misleading biological data. Therefore, a robust understanding of its synthesis and the implementation of orthogonal analytical techniques for purity verification are paramount.
Synthesis and Impurity Profile
The most direct and common route to 1-(3-Iodobenzyl)-1H-pyrazole is the N-alkylation of pyrazole with a suitable 3-iodobenzyl electrophile, typically 3-iodobenzyl bromide.
Protocol: N-Alkylation of Pyrazole
Reaction Setup: To a solution of pyrazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add a solution of 3-iodobenzyl bromide (1.05 eq.) dropwise.
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating to 40-50 °C if necessary) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting pyrazole is consumed.
Workup: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Primary Impurity Concerns
The primary challenge in this synthesis is controlling regioselectivity and preventing side reactions.
Regioisomers: N-alkylation of pyrazole can yield two constitutional isomers: the desired 1-(3-Iodobenzyl)-1H-pyrazole and the undesired 1-(5-Iodobenzyl)-1H-pyrazole (often named as the 1,5-isomer). The formation of these isomers is a well-documented challenge in pyrazole chemistry.[1][2] Steric hindrance generally favors the formation of the 1-substituted product, but the ratio can be influenced by the reaction conditions (solvent, base, temperature).
Unreacted Starting Materials: Residual pyrazole and 3-iodobenzyl bromide may remain.
Over-alkylation Products: The pyrazole product can be further alkylated to form a quaternary pyrazolium salt, though this is typically a minor impurity under the recommended conditions.
Hydrolysis Products: If moisture is present, 3-iodobenzyl bromide can hydrolyze to 3-iodobenzyl alcohol.
Caption: Synthetic pathway and major potential impurities in the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole.
Purification: Achieving High Fidelity
A multi-step purification process is essential to remove the aforementioned impurities.
Aqueous Workup: A thorough aqueous wash can help remove the base and any water-soluble starting materials or byproducts.
Column Chromatography: This is the most effective method for separating the desired product from its regioisomer and other non-polar impurities. A silica gel stationary phase with a gradient elution system (e.g., from 100% hexanes to 30% ethyl acetate in hexanes) is typically effective. The desired product is generally less polar than the unreacted pyrazole and more polar than the unreacted 3-iodobenzyl bromide.
Recrystallization: For final polishing to achieve >99% purity, recrystallization is highly recommended. A mixed solvent system, such as ethyl acetate/heptane or dichloromethane/hexanes, often yields high-purity crystalline material.
The Analytical Trinity: A Self-Validating Approach
No single analytical technique is sufficient to declare a compound "pure." A robust, self-validating system relies on the orthogonal application of chromatography and spectroscopy.
Caption: A comprehensive analytical workflow for the purity assessment of 1-(3-Iodobenzyl)-1H-pyrazole.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing purity and separating the key regioisomeric impurity.
Protocol: Reversed-Phase HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 220 nm and 254 nm.
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a 50:50 mixture of acetonitrile and water.
Rationale: The C18 stationary phase provides hydrophobic interaction, while the gradient elution ensures that both the relatively polar pyrazole starting material and the non-polar product and impurities are eluted with good peak shape. The acidic modifier sharpens peaks by suppressing silanol interactions on the stationary phase. Dual wavelength detection increases the likelihood of observing all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities, such as residual solvents and low molecular weight starting materials.
Protocol: GC-MS Analysis
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium, constant flow at 1.0 mL/min.
Inlet Temperature: 280 °C.
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
MS Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 450.
Expected Fragmentation: The mass spectrum of 1-(3-Iodobenzyl)-1H-pyrazole is expected to show a prominent molecular ion (M⁺) at m/z 284. A key fragment would be the tropylium-like ion from the loss of the pyrazole ring (m/z 217) and the pyrazolyl-methyl cation (m/z 81).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and can be used quantitatively (qNMR) for an absolute purity assessment.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~7.65
s
1H
Pyrazole H-5
~7.60
t
1H
Aromatic H (ortho to I)
~7.50
d
1H
Pyrazole H-3
~7.20
d
1H
Aromatic H (para to I)
~7.10
t
1H
Aromatic H (meta to I)
~6.30
t
1H
Pyrazole H-4
~5.35
s
2H
Methylene (-CH₂-)
Rationale for Structural Confirmation: The singlet for the methylene protons (-CH₂-) is a key diagnostic signal. The distinct signals for the three pyrazole protons and the four aromatic protons, with their characteristic splitting patterns, confirm the structure and substitution pattern. The regioisomeric impurity would show a different set of pyrazole proton signals and potentially a different chemical shift for the methylene protons.
Quantitative NMR (qNMR): For an absolute purity determination, a known mass of the sample is dissolved with a known mass of a stable, non-overlapping internal standard (e.g., maleic acid) in a deuterated solvent.[3][4] By comparing the integral of a unique proton signal from the analyte to a signal from the standard, the exact purity (w/w %) can be calculated, providing an orthogonal value to the area % purity from HPLC.
Conclusion: A Commitment to Quality
The synthesis and analysis of 1-(3-Iodobenzyl)-1H-pyrazole demand a meticulous and multi-faceted approach. By understanding the potential synthetic pitfalls, particularly the formation of regioisomers, and implementing a robust purification strategy, a high-quality starting material can be obtained. The true measure of this quality, however, lies in a comprehensive analytical characterization. The orthogonal application of HPLC, GC-MS, and NMR spectroscopy creates a self-validating system that ensures the identity, purity, and integrity of this critical building block. This commitment to analytical rigor is the foundation upon which successful and reproducible drug discovery research is built.
References
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing.
Beinarovics, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.
Cao, H., et al. (2016). (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety as potential immunosuppressive agents: Design, synthesis, molecular docking and biological evaluation. European Journal of Medicinal Chemistry, 108, 596-606.
BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
El-Sabbagh, O. I., et al. (2012). Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications.
Antilla, J. C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of the American Chemical Society, 144(32), 14672–14680.
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook.
Al-Mulla, A. (2017).
Iaroshenko, V. O., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527.
Secrieru, A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3379.
Guda, M. R., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13495.
Chen, Y. C., et al. (2016). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 7, 855-867.
Reddit. (2022).
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
Royal Society of Chemistry. (n.d.).
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
Foreword: Navigating the Known and the Unknown in Chemical Safety
An In-depth Technical Guide to the Safe Handling of 1-(3-Iodobenzyl)-1H-pyrazole and Related Substituted Pyrazole Derivatives The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry The pyrazole ring, a five-membered...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 1-(3-Iodobenzyl)-1H-pyrazole and Related Substituted Pyrazole Derivatives
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and steric properties allow it to serve as a versatile framework in the design of therapeutic agents.[2][3] Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including inflammation, cancer, and infectious diseases.[2][4] The functionalization of the pyrazole core, as seen in 1-(3-Iodobenzyl)-1H-pyrazole, is a key strategy for modulating biological activity and pharmacokinetic properties. The presence of an iodinated benzyl group suggests its utility as an intermediate in cross-coupling reactions for the synthesis of more complex molecules.[5]
Hazard Assessment: A Synthesis of Analogous Data
In the absence of specific toxicological data for 1-(3-Iodobenzyl)-1H-pyrazole, a robust risk assessment must be conducted by examining its constituent parts and closely related isomers. The primary hazards associated with this class of compounds are anticipated to be irritation to the skin, eyes, and respiratory system, with a potential for toxicity if ingested or absorbed.
A constitutional isomer, 1-Benzyl-4-iodo-1H-pyrazole , is classified as causing skin irritation, serious eye damage, and respiratory irritation. This provides the most direct evidence for the likely hazard profile of the target compound. Further analysis of the pyrazole core and related halogenated benzyl compounds reinforces this assessment.
Compound/Substructure
CAS Number
GHS Hazard Classification
Source
1-Benzyl-4-iodo-1H-pyrazole
50877-42-4
H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.
Pyrazole (Parent Compound)
288-13-1
H302: Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.H361: Suspected of damaging fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure.H412: Harmful to aquatic life with long lasting effects.
Pyrazole Core: The parent pyrazole ring is known to be biologically active and presents a range of hazards, including acute toxicity and potential for long-term organ damage.[6][7] Its ability to interact with biological systems is the very reason it is a valuable scaffold in drug design, but this also necessitates cautious handling.
Iodobenzyl Moiety: Benzyl halides, as a class, are often irritants and lachrymators. The C-I bond is the weakest among the carbon-halogen bonds, making iodobenzene and its derivatives more reactive in some contexts, such as in oxidative addition reactions common in synthetic chemistry.[5] While some studies indicate that iodinated benzyl compounds may have a lower reactive excess toxicity compared to their chlorinated or brominated counterparts in certain biological systems, they should still be treated as potentially reactive and irritating.[10]
Laboratory Handling and Exposure Controls: A Self-Validating System
Every protocol involving 1-(3-Iodobenzyl)-1H-pyrazole must be designed as a self-validating system, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure.
Engineering Controls: The First Line of Defense
Fume Hood: All manipulations of solid 1-(3-Iodobenzyl)-1H-pyrazole and its solutions must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[11] The fume hood provides a contained workspace, protecting the researcher and the lab environment from accidental releases.
Ventilation: Ensure the laboratory has adequate general ventilation.[6]
Personal Protective Equipment (PPE): The Essential Barrier
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] Given the risk of serious eye damage, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
Skin Protection:
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste.
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a full-face respirator with appropriate cartridges should be used.[6] However, the primary control should always be the use of a fume hood.
Standard Operating Procedure (SOP) for Handling 1-(3-Iodobenzyl)-1H-pyrazole
This protocol outlines the essential steps for safely handling the compound from receipt to disposal.
Objective: To weigh and prepare a solution of 1-(3-Iodobenzyl)-1H-pyrazole for a chemical reaction.
Materials:
1-(3-Iodobenzyl)-1H-pyrazole (solid)
Anhydrous solvent (e.g., THF, Dioxane)
Spatula
Weighing paper/boat
Glassware (e.g., round-bottom flask with stir bar)
Septum
Syringes and needles
Methodology:
Preparation:
Don all required PPE (goggles, face shield, lab coat, nitrile gloves).
Ensure the fume hood sash is at the appropriate height and the airflow is correct.
Gather all necessary equipment and reagents and place them inside the fume hood.
Weighing the Compound:
Place a tared weigh boat on an analytical balance inside the fume hood.
Carefully open the container of 1-(3-Iodobenzyl)-1H-pyrazole. Avoid creating dust.
Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
Securely close the primary container and place it back in its designated storage location.
Transfer and Dissolution:
Carefully transfer the weighed solid into the reaction flask.
Add the anhydrous solvent to the flask via a syringe through a septum to dissolve the compound.
Gently swirl or stir the flask to ensure complete dissolution.
Cleanup:
Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth.
Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.
Remove gloves and dispose of them properly. Wash hands thoroughly with soap and water.[12]
Workflow for Safe Handling of Research Chemicals
The following diagram illustrates the logical flow for safely managing a research chemical like 1-(3-Iodobenzyl)-1H-pyrazole.
Caption: A logical workflow for the safe handling of research chemicals.
Storage, Stability, and Waste Management
Storage: Store 1-(3-Iodobenzyl)-1H-pyrazole in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
Stability: While specific stability data is unavailable, pyrazole derivatives are generally stable under normal laboratory conditions. However, iodinated organic compounds can be sensitive to light, so storage in an amber vial is recommended.
Waste Disposal: All waste containing 1-(3-Iodobenzyl)-1H-pyrazole, including contaminated solids (gloves, paper towels) and solutions, must be disposed of in accordance with local, state, and federal regulations.[11] Never dispose of this chemical down the drain.
Emergency Procedures
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact: Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Accidental Release: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for chemical waste disposal.[6]
Conclusion
While 1-(3-Iodobenzyl)-1H-pyrazole is a valuable compound for research and development, its handling demands a cautious and informed approach. By synthesizing data from structurally related compounds, we can establish a robust safety protocol. The core principles of minimizing exposure through engineering controls, diligent use of personal protective equipment, and adherence to established laboratory procedures are paramount. This guide provides the framework for researchers to work with this and other novel pyrazole derivatives, ensuring both scientific progress and personal safety.
References
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
Pyrazole - Substance Information. ECHA - European Union. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship. (2000). ResearchGate. [Link]
An In-depth Technical Guide to 1-(3-Iodobenzyl)-1H-pyrazole: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 1-(3-Iodobenzyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While the specific discovery and historical timelin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 1-(3-Iodobenzyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While the specific discovery and historical timeline of this exact molecule are not extensively documented in dedicated literature, its synthesis and importance can be understood through the well-established chemistry of pyrazoles and the strategic utility of the iodobenzyl functional group. This document will detail a robust synthetic pathway, explain the underlying chemical principles, and discuss the compound's significance for researchers and scientists.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
The subject of this guide, 1-(3-Iodobenzyl)-1H-pyrazole, is a derivative where the pyrazole ring is N-alkylated with a 3-iodobenzyl group. The introduction of the iodobenzyl moiety is of particular strategic importance. The iodine atom serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of diverse chemical libraries for screening in drug discovery programs.
Synthetic Pathway: N-Alkylation of Pyrazole
The most direct and widely employed method for the synthesis of 1-substituted pyrazoles is the N-alkylation of the pyrazole ring. This reaction typically proceeds via a nucleophilic substitution mechanism where the pyrazole anion attacks an alkyl halide.
The logical synthetic route to 1-(3-Iodobenzyl)-1H-pyrazole involves the reaction of pyrazole with 1-(bromomethyl)-3-iodobenzene in the presence of a suitable base.
Experimental Protocol: Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole
Materials:
Pyrazole
1-(bromomethyl)-3-iodobenzene
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Methodology:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent) and anhydrous DMF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., potassium carbonate, 1.5 equivalents, or sodium hydride, 1.1 equivalents, portion-wise) to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the pyrazole anion.
Alkylation: Slowly add a solution of 1-(bromomethyl)-3-iodobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-Iodobenzyl)-1H-pyrazole as the final product.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents reaction with atmospheric moisture, especially crucial when using a highly reactive base like sodium hydride.
Anhydrous Solvent: The use of an anhydrous solvent like DMF is essential to prevent the quenching of the base and the pyrazole anion. DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the pyrazole anion.
Base: A base is required to deprotonate the pyrazole (pKa ≈ 14.5), generating the more nucleophilic pyrazolate anion. Potassium carbonate is a milder base suitable for this reaction, while sodium hydride offers a more reactive option leading to faster reaction times.
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the deprotonation step, particularly with sodium hydride. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 1-(3-Iodobenzyl)-1H-pyrazole.
Structural Characterization
The structure of the synthesized 1-(3-Iodobenzyl)-1H-pyrazole would be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectroscopic Data
Technique
Predicted Data
¹H NMR
The spectrum is expected to show characteristic signals for the pyrazole ring protons (typically in the range of 6.0-8.0 ppm), the benzylic methylene protons (a singlet around 5.3 ppm), and the aromatic protons of the 3-iodobenzyl group (in the aromatic region, 7.0-8.0 ppm).
¹³C NMR
The spectrum will display distinct signals for the carbon atoms of the pyrazole ring, the benzylic carbon, and the carbons of the iodinated benzene ring.
Mass Spec.
The mass spectrum (e.g., ESI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉IN₂).
Note: The exact chemical shifts will depend on the solvent and the specific NMR instrument used.
Significance in Drug Development
The synthesis of 1-(3-Iodobenzyl)-1H-pyrazole provides a valuable building block for drug discovery. The presence of the iodine atom on the benzyl ring is the key feature that makes this compound particularly useful.
Gateway to Molecular Diversity
The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the benzyl ring, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.
Caption: Cross-coupling reactions of 1-(3-Iodobenzyl)-1H-pyrazole.
Conclusion
1-(3-Iodobenzyl)-1H-pyrazole represents a strategically important molecule in the field of medicinal chemistry. While its individual discovery is not a landmark event, its synthesis is based on fundamental and reliable organic chemistry principles. The true value of this compound lies in its potential as a versatile intermediate, providing a gateway to a vast chemical space for the development of novel therapeutic agents. The synthetic protocol and characterization data outlined in this guide provide a solid foundation for researchers and scientists to produce and utilize this valuable chemical entity in their research endeavors.
References
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
Protocols & Analytical Methods
Method
Application Notes and Protocols for 1-(3-Iodobenzyl)-1H-pyrazole in Organic Synthesis
Introduction: The Strategic Importance of 1-(3-Iodobenzyl)-1H-pyrazole In the landscape of modern synthetic organic chemistry, the pyrazole moiety is a cornerstone of numerous pharmacologically active agents and function...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 1-(3-Iodobenzyl)-1H-pyrazole
In the landscape of modern synthetic organic chemistry, the pyrazole moiety is a cornerstone of numerous pharmacologically active agents and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug discovery. The introduction of an iodobenzyl group at the N1 position, as in 1-(3-iodobenzyl)-1H-pyrazole, provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable building block in organic synthesis.
The presence of the iodine atom on the benzyl ring offers a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. This guide will provide detailed protocols for the synthesis of 1-(3-iodobenzyl)-1H-pyrazole and its subsequent application in key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The protocols are designed to be robust and adaptable, with explanations of the critical parameters to ensure successful implementation in the laboratory.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
1-(3-Iodobenzyl)-1H-pyrazole, like other organic iodides and pyrazole derivatives, should be handled with care in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[2]
Hazard Statements for structurally related compounds (3-Iodo-1H-pyrazole):
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole: A Representative Protocol
The synthesis of N-substituted pyrazoles can be achieved through various methods, with the condensation of a hydrazine with a 1,3-dicarbonyl compound being a common approach.[5][6] For the specific synthesis of 1-(3-Iodobenzyl)-1H-pyrazole, an alkylation of pyrazole with 3-iodobenzyl halide is a direct and efficient method.
Workflow for the Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole
Caption: General workflow for the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole.
Detailed Experimental Protocol: Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole
Materials:
Pyrazole
3-Iodobenzyl bromide
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq) and anhydrous DMF.
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.
Slowly add a solution of 3-iodobenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
Upon completion, quench the reaction by adding water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-iodobenzyl)-1H-pyrazole as a pure compound.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in 1-(3-iodobenzyl)-1H-pyrazole serves as a versatile reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7][8]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
This protocol is a representative example and may require optimization for specific substrates.
In a glovebox, charge a reaction vial with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
Add 1-(3-iodobenzyl)-1H-pyrazole (1.0 eq) and the amine (1.2 eq).
Add anhydrous toluene and seal the vial.
Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring.
Monitor the reaction progress by LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
Concentrate the filtrate and purify by column chromatography to obtain the desired arylamine product.
Conclusion
1-(3-Iodobenzyl)-1H-pyrazole is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of a wide array of complex molecules. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this compound in their own research and development endeavors. As with any chemical process, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
PubChem. (n.d.). 3-Iodo-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
SciSpace. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.
University of Michigan. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. Retrieved January 27, 2026, from [Link]
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. [Link]
Sigma-Aldrich. (n.d.).
PubChem. (n.d.). Thread 1,3-pyrazole. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
KISHIDA CHEMICAL CO.,LTD. (2022). 1H-pyrazole-4-carboxylic acid, 1-(3-Methoxyphenyl)
PubChem. (n.d.). 3-Iodo-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
National Journal of Pharmaceutical Sciences. (2021).
Technical Support Center: Scale-up Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole
Welcome to the technical support center for the scale-up synthesis of 1-(3-Iodobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of 1-(3-Iodobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols based on established chemical principles and practical field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole.
Q1: What is the most common and scalable synthetic route for 1-(3-Iodobenzyl)-1H-pyrazole?
The most direct and widely used method is the N-alkylation of 1H-pyrazole with a 3-iodobenzyl halide (e.g., bromide or chloride) in the presence of a base. This SN2 reaction is generally high-yielding and amenable to scale-up.
Q2: Which 3-iodobenzyl halide is preferred for scale-up, the bromide or the chloride?
3-Iodobenzyl bromide is more reactive than the chloride, which can lead to faster reaction times and milder conditions. However, it is also more expensive and potentially less stable. For large-scale synthesis, 3-iodobenzyl chloride might be a more cost-effective and safer option, though it may require more forcing conditions (e.g., higher temperatures or a stronger base) to achieve a good reaction rate.
Q3: What are the key safety considerations for this synthesis at scale?
The primary safety concerns are:
Exothermic Reaction: The N-alkylation reaction can be exothermic, especially at large scales.[1] Proper temperature control through controlled addition of reagents and efficient reactor cooling is crucial to prevent runaway reactions.
Handling of Benzyl Halides: 3-Iodobenzyl halides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and the reaction should be conducted in a well-ventilated area or a fume hood.
Base Selection: The choice of base also has safety implications. While stronger bases like sodium hydride (NaH) can be effective, they are flammable and react violently with water. Weaker bases like potassium carbonate (K₂CO₃) are generally safer for large-scale operations.
Q4: Can the C-I bond be compromised during the reaction?
Yes, the carbon-iodine bond can be susceptible to cleavage under certain conditions, leading to de-iodination and the formation of 1-benzyl-1H-pyrazole as a significant impurity. This is more likely to occur at high temperatures, in the presence of certain metal catalysts, or under reducing conditions. Careful control of the reaction parameters is essential to minimize this side reaction.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole.
Symptom
Possible Causes
Solution(s)
Low Yield of Product
1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal base or solvent. 4. Mechanical loss during workup.
1. Monitor the reaction by TLC or HPLC to ensure completion. If the reaction has stalled, consider adding more base or alkylating agent. 2. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) and solvents (e.g., DMF, acetonitrile, acetone). 4. Optimize the extraction and isolation procedures to minimize losses.
Formation of a White Precipitate During Reaction
1. Formation of the inorganic salt byproduct (e.g., KBr, KCl).
This is a normal observation and indicates that the reaction is proceeding. The salt will be removed during the aqueous workup.
Presence of Unreacted 1H-Pyrazole
1. Insufficient amount of 3-iodobenzyl halide. 2. Inactive 3-iodobenzyl halide.
1. Use a slight excess (1.05-1.1 equivalents) of the 3-iodobenzyl halide. 2. Check the purity of the 3-iodobenzyl halide. It can degrade over time, especially if exposed to light or moisture.
Presence of 1,1'-Methylenebis(1H-pyrazole) Impurity
1. Use of a dihalomethane as a solvent or impurity.
Ensure the use of high-purity solvents. Dichloromethane, if used, can sometimes lead to the formation of this di-alkylation byproduct.
Formation of 1-benzyl-1H-pyrazole (De-iodinated Impurity)
1. High reaction temperature. 2. Presence of reducing agents or certain metal impurities.
1. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. 2. Use high-purity reagents and solvents. Avoid exposure to sources of reduction.
Part 3: Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative)
This protocol describes a typical lab-scale synthesis of 1-(3-Iodobenzyl)-1H-pyrazole.
Materials:
1H-Pyrazole
3-Iodobenzyl bromide
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated NaCl solution)
Water, deionized
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1H-pyrazole (1.0 eq) and anhydrous DMF.
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.
In a separate flask, dissolve 3-iodobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF.
Add the 3-iodobenzyl bromide solution dropwise to the pyrazole suspension over 30 minutes.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with water, then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2]
Part 4: Scale-Up Considerations
Transitioning the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole to a larger scale requires careful consideration of several factors.
Reaction Conditions
Parameter
Lab-Scale
Scale-Up Recommendation
Justification
Base
NaH, K₂CO₃, Cs₂CO₃
K₂CO₃ or NaOH
Safer and more cost-effective for large-scale use compared to NaH or Cs₂CO₃.
Solvent
DMF, Acetonitrile
Toluene, MTBE with Phase Transfer Catalyst
Avoids high-boiling point and potentially problematic solvents like DMF. Phase transfer catalysis can improve reaction rates in less polar solvents.[3]
Temperature
Room Temperature to 50°C
40-60°C (with careful monitoring)
Balances reaction rate with minimizing potential side reactions like de-iodination. Requires a reactor with efficient heating and cooling capabilities.
Work-up
Liquid-liquid extraction
Crystallization or distillation
Column chromatography is generally not feasible at large scales. Direct crystallization of the product or its salt from the reaction mixture is preferred.[4]
Process Flow Diagram for Scale-Up
Caption: Scale-up process workflow for 1-(3-Iodobenzyl)-1H-pyrazole synthesis.
Part 5: Data Summary and Visualization
Table of Recommended Solvents and Bases for N-Alkylation of Pyrazoles
Base
Solvent
Typical Temperature
Comments
K₂CO₃
DMF, Acetonitrile
25-80°C
A common, effective, and relatively safe choice.
NaOH
Toluene, Water (PTC)
50-90°C
Cost-effective for large scale; requires a phase transfer catalyst (e.g., TBAB).
Cs₂CO₃
DMF, Acetonitrile
25-50°C
Highly effective but expensive.
NaH
THF, DMF
0-25°C
Very effective but has significant safety concerns at scale.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield or high impurity issues.
References
Arkivoc, 2014 , (vi), 54-71. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
Organic Syntheses, 2008 , 85, 179. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. [Link]
ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
Beilstein Journal of Organic Chemistry, 2018 , 14, 2376–2387. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Google Patents, US4996327A.
Journal of Chemical Research, 2018 , 42(5), 221-225. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
Organics, 2022 , 3(2), 112-121. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
RSC Advances, 2015 , 5, 2015-2018. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Google Patents, WO2011076194A1. Method for purifying pyrazoles.
Journal of Organic and Pharmaceutical Chemistry, 2013 , 11(4), 1-6. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
Reaction Chemistry & Engineering, 2021 , 6, 1226-1232. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]
Core. High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. [Link]
International Journal of Molecular Sciences, 2023 , 24(22), 16489. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
Acta Crystallographica Section E: Crystallographic Communications, 2022 , 78(Pt 7), 653–658. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]
Chemical Biology & Drug Design, 2016 , 87(4), 517-525. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
IUCrData, 2022 , 7(7), x220704. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]
The Journal of Organic Chemistry, 2023 , 88(17), 12224-12233. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
Stability studies of 1-(3-Iodobenzyl)-1H-pyrazole under different conditions
Welcome to the technical support center for 1-(3-Iodobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(3-Iodobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Understanding the stability of 1-(3-Iodobenzyl)-1H-pyrazole is critical for ensuring the integrity of experimental results, defining appropriate storage conditions, and predicting its shelf-life in various formulations.
This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address potential issues you may encounter during your work.
Introduction to 1-(3-Iodobenzyl)-1H-pyrazole and its Stability
1-(3-Iodobenzyl)-1H-pyrazole is a heterocyclic aromatic compound. Its structure, featuring a pyrazole ring, a benzyl group, and an iodine substituent, presents several potential sites for degradation. The pyrazole ring itself is generally stable to oxidation and reduction, but the C-I bond on the benzyl group can be susceptible to light and heat, potentially leading to de-iodination.[1][2][3] The benzyl C-N bond could also be a point of cleavage under certain stress conditions.
Forced degradation studies are essential to identify these potential degradation pathways and to develop stability-indicating analytical methods.[4][5]
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary factors that can affect the stability of 1-(3-Iodobenzyl)-1H-pyrazole?
A1: The main factors influencing the stability of 1-(3-Iodobenzyl)-1H-pyrazole are expected to be:
Temperature: Elevated temperatures can provide the energy needed to break weaker bonds, such as the C-I bond.[1][2][3]
Light (Photostability): Aromatic iodides are known to be light-sensitive and can undergo photodissociation to form radical species.
pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. The pyrazole ring has a pKa of about 2.5, making it weakly basic.[6]
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products. Pyrazole itself is generally resistant to oxidation, but the benzyl group could be a target.[7]
Q2: What are the likely degradation products of 1-(3-Iodobenzyl)-1H-pyrazole?
A2: Based on the structure, potential degradation products could include:
1-Benzyl-1H-pyrazole: Resulting from de-iodination.
3-Iodobenzaldehyde and Pyrazole: Resulting from cleavage of the benzyl C-N bond followed by oxidation of the benzyl fragment.
1-(3-Iodobenzyl)-1H-pyrazole N-oxide: If oxidation occurs on one of the pyrazole nitrogen atoms.
Identifying these products requires analytical techniques such as HPLC-MS and NMR spectroscopy.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Observed Issue
Potential Cause
Troubleshooting Steps & Explanation
Appearance of a new peak in the HPLC chromatogram after storing the compound at room temperature for a few days.
Photodegradation or thermal degradation.
1. Re-analyze a freshly prepared sample: This will confirm if the new peak is indeed a degradant. 2. Store the compound in an amber vial and in a refrigerator: This will minimize exposure to light and heat.[9] 3. Characterize the new peak using mass spectrometry: This will help in identifying the degradation product and understanding the degradation pathway.
Inconsistent results in bioassays.
Degradation of the compound in the assay medium.
1. Check the pH of your assay buffer: Extreme pH can cause degradation. The pyrazole ring is weakly basic.[6] 2. Prepare fresh solutions of the compound for each experiment: Avoid using stock solutions that have been stored for extended periods. 3. Run a stability check of the compound in the assay medium: Incubate the compound in the medium for the duration of the assay and analyze for degradation by HPLC.
The compound changes color over time (e.g., turns yellow or brown).
Formation of colored degradation products, possibly due to oxidation or de-iodination.
1. Store the compound under an inert atmosphere (e.g., nitrogen or argon): This will prevent oxidative degradation. 2. Use purified solvents for making solutions: Peroxides in solvents can initiate degradation. 3. Analyze the colored compound by UV-Vis spectroscopy: A change in the absorption spectrum can confirm a chemical change.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways of 1-(3-Iodobenzyl)-1H-pyrazole.[4][5][10]
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Preparation of Stock Solution: Prepare a stock solution of 1-(3-Iodobenzyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute with the mobile phase.
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase.
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples.
Analysis:
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.
Use a photodiode array (PDA) detector to check for peak purity.
If significant degradation is observed, perform mass spectrometry (LC-MS) to identify the mass of the degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 1-(3-Iodobenzyl)-1H-pyrazole from its degradation products.
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient
Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
254 nm
Injection Volume
10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Hypothetical Degradation Pathway
Caption: Potential degradation pathways of 1-(3-Iodobenzyl)-1H-pyrazole.
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.).
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. (n.d.). NIH.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents | Organic Process Research & Development. (n.d.). ACS Publications.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH.
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
Structure and thermal stability of phosphorus-iodonium ylids. (n.d.). Beilstein Journals.
Structure and thermal stability of phosphorus-iodonium ylids - PMC. (n.d.). NIH.
Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. (n.d.). JOCPR.
Reddit. (2021, June 4). How to store / dispose of Iodine crystals?
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-(3-Iodobenzyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 1-(3-Iodobenzyl)-1H-pyrazole derivatives. While direct, comprehensive SAR studies on this exact scaffold are not extensively published, this guide synthesizes data from closely related pyrazole analogs to provide a predictive and insightful comparison for researchers in the field. We will explore the rationale behind synthetic strategies and the anticipated impact of structural modifications on biological activity, with a focus on their potential as kinase inhibitors, a common target for pyrazole-based compounds.[4]
The 1-(3-Iodobenzyl)-1H-pyrazole Scaffold: A Promising Starting Point
The choice of the 1-(3-Iodobenzyl)-1H-pyrazole core is predicated on established principles in medicinal chemistry. The pyrazole ring itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[5] The benzyl group at the N1 position provides a lipophilic anchor and a vector for exploring interactions within hydrophobic pockets of target proteins. The strategic placement of an iodine atom at the meta-position of the benzyl ring is particularly noteworthy. Halogen bonding has emerged as a significant interaction in drug design, and the iodine atom, being a large and polarizable halogen, can act as a potent halogen bond donor, potentially leading to enhanced binding affinity and selectivity. Furthermore, the presence of iodine offers a site for potential radiolabeling studies.
General Synthesis Strategy: Building the Core
The synthesis of 1-(3-Iodobenzyl)-1H-pyrazole derivatives typically follows established protocols for pyrazole synthesis. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[6] In the context of our target scaffold, this would involve the reaction of 3-iodobenzylhydrazine with a suitable 1,3-dicarbonyl compound. The choice of the dicarbonyl precursor allows for the introduction of various substituents onto the pyrazole ring, enabling a systematic exploration of the SAR.
Experimental Protocol: Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole
A representative synthetic protocol is outlined below:
Synthesis of 3-Iodobenzylhydrazine: This key intermediate can be prepared from 3-iodobenzyl bromide via reaction with hydrazine hydrate in a suitable solvent like ethanol.
Cyclocondensation: The 3-iodobenzylhydrazine is then reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone to yield a dimethylated pyrazole) in a solvent such as ethanol or acetic acid, often with catalytic acid. The reaction mixture is typically heated under reflux to drive the condensation and cyclization.
Purification: The resulting 1-(3-iodobenzyl)-1H-pyrazole derivative is then purified using standard techniques such as recrystallization or column chromatography.
Caption: Key structural regions for SAR exploration on the 1-(3-Iodobenzyl)-1H-pyrazole scaffold.
Comparative Analysis with Alternative Scaffolds
The 1-(3-Iodobenzyl)-1H-pyrazole scaffold can be compared to other pyrazole-based inhibitor classes to understand its potential advantages and disadvantages.
Scaffold
Potential Advantages
Potential Disadvantages
Relevant Examples
1-(3-Iodobenzyl)-1H-pyrazole
- Potential for strong halogen bonding.<[7]br>- Favorable lipophilic profile.
- Potential for off-target effects due to reactivity of iodine.- Synthetic accessibility of precursors.
Hypothetical, based on related structures.
1,5-Diaryl-1H-pyrazole
- Well-established SAR for various targets.<[7]br>- Synthetic tractability.
- Can have high molecular weight and lipophilicity.
Fused Pyrazole Systems (e.g., Pyrazolo[3,4-b]pyridines)
- Rigidified conformation can lead to higher potency and selectivity. [8]
- More complex synthesis.
Various kinase inhibitors.
Future Directions and Experimental Validation
The SAR hypotheses presented in this guide provide a framework for the rational design of novel 1-(3-Iodobenzyl)-1H-pyrazole derivatives. The next logical steps would involve:
Synthesis of a Focused Library: A library of analogs should be synthesized to systematically probe the SAR at the key positions identified.
In Vitro Biological Screening: The synthesized compounds should be screened against a relevant biological target, such as a panel of kinases, to identify initial hits.
Lead Optimization: Promising hits can be further optimized by fine-tuning the substituents to improve potency, selectivity, and pharmacokinetic properties.
Structural Biology: Co-crystallization of active compounds with their target protein would provide invaluable insights into the binding mode and confirm the hypothesized interactions, such as halogen bonding.
By leveraging the established knowledge of pyrazole SAR and employing a systematic approach to analog design and testing, the therapeutic potential of 1-(3-Iodobenzyl)-1H-pyrazole derivatives can be thoroughly explored and potentially exploited for the development of novel therapeutic agents.
References
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved January 27, 2026, from [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved January 27, 2026, from [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
Discovery and optimization of 1,3,4-trisubstituted-pyrazolone derivatives as novel, potent, and nonsteroidal farnesoid X receptor (FXR) selective antagonists. (2012). PubMed. Retrieved January 27, 2026, from [Link]
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2018). PubMed. Retrieved January 27, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved January 27, 2026, from [Link]
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 27, 2026, from [Link]
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 27, 2026, from [Link]
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Scientific Reports. Retrieved January 27, 2026, from [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules. Retrieved January 27, 2026, from [Link]
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design. Retrieved January 27, 2026, from [Link]
A Comparative Guide to the Biological Activities of 1-(3-Iodobenzyl)-1H-pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," consistently forming the core of compounds with a wide a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," consistently forming the core of compounds with a wide array of biological activities.[1][2] The strategic placement of various substituents on the pyrazole ring can significantly modulate their pharmacological profiles, offering a versatile platform for drug discovery. This guide provides a comparative analysis of the biological activities of 1-(3-Iodobenzyl)-1H-pyrazole isomers, delving into their synthesis, potential therapeutic applications, and the underlying structure-activity relationships. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes information on closely related analogs and general principles of pyrazole chemistry to provide a valuable resource for researchers in the field.
The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The metabolic stability of the pyrazole ring further enhances its appeal as a core structure in drug design.[3] The introduction of a benzyl group at the N1 position and an iodine atom on the benzyl ring, as in the case of 1-(3-Iodobenzyl)-1H-pyrazole, presents an interesting substitution pattern that can influence the molecule's interaction with biological targets.
Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole Isomers
The synthesis of 1-substituted pyrazoles can be achieved through several established methods. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4] The regioselectivity of this reaction, which determines the position of substituents on the pyrazole ring, can often be controlled by the reaction conditions and the nature of the reactants, though mixtures of regioisomers are also common.
A general synthetic pathway to obtain 1-(3-Iodobenzyl)-1H-pyrazole isomers would likely involve the reaction of 3-iodobenzylhydrazine with a suitable 1,3-dicarbonyl precursor. The choice of the dicarbonyl compound will dictate the substitution pattern on the pyrazole ring.
Below is a generalized experimental workflow for the synthesis of such compounds.
Experimental Workflow: Synthesis of 1-(3-Iodobenzyl)-1H-pyrazole Isomers
The Catalyst Crucible: A Comparative Guide to the Efficacy of Catalysts for 1-(3-Iodobenzyl)-1H-pyrazole Coupling
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-substituted pyrazoles is a cornerstone of creating novel therapeutics. The 1-(3-Iodobenzyl)-1H-pyrazole scaffold, in particul...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-substituted pyrazoles is a cornerstone of creating novel therapeutics. The 1-(3-Iodobenzyl)-1H-pyrazole scaffold, in particular, is a valuable intermediate, offering a reactive handle for further functionalization in the pursuit of new molecular entities. The efficiency of coupling 1H-pyrazole with 3-iodobenzyl halides is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the leading catalytic systems for this transformation, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Strategic Importance of N-Benzylated Pyrazoles
N-substituted pyrazoles are prevalent motifs in a wide array of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] The benzyl group can serve as a key pharmacophoric element or as a versatile synthon for further molecular elaboration. The choice between different catalytic systems for the N-benzylation of pyrazole can significantly impact reaction yield, purity, cost, and scalability, making a thorough understanding of their relative merits essential.
Catalytic Contenders: A Head-to-Head Comparison
The two primary catalytic systems for the N-alkylation of heterocycles are based on copper and palladium. While both can effectively catalyze the formation of the desired C-N bond, they operate through distinct mechanisms, which in turn dictates their optimal reaction conditions and substrate compatibility.
Copper-Catalyzed N-Benzylation: The Ullmann-Type Workhorse
The copper-catalyzed N-arylation and N-alkylation of azoles, a variation of the classic Ullmann condensation, is a well-established and cost-effective method.[2] These reactions typically employ a copper(I) salt, such as CuI or Cu₂O, in conjunction with a ligand to facilitate the coupling.
Mechanistic Rationale: The generally accepted mechanism for the copper-catalyzed N-arylation/alkylation involves the formation of a copper(I)-azolate intermediate. This species then undergoes oxidative addition with the aryl or alkyl halide, followed by reductive elimination to furnish the N-substituted pyrazole and regenerate the active copper(I) catalyst. The ligand, often a diamine or an amino acid, plays a crucial role in stabilizing the copper center and promoting the catalytic cycle.
Caption: Generalized workflow for a copper-catalyzed N-benzylation of pyrazole.
Palladium-Catalyzed N-Benzylation: The Versatile Buchwald-Hartwig Approach
The Buchwald-Hartwig amination has revolutionized C-N bond formation, and its principles can be extended to the N-alkylation of heterocycles.[3] Palladium-catalyzed reactions often exhibit high functional group tolerance and can proceed under milder conditions compared to their copper-catalyzed counterparts.
Mechanistic Rationale: The catalytic cycle of a palladium-catalyzed N-alkylation typically begins with the oxidative addition of the benzyl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes reaction with the deprotonated pyrazole to form a Pd(II)-amido complex. Reductive elimination from this complex yields the desired 1-(3-iodobenzyl)-1H-pyrazole and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination.
Caption: Generalized workflow for a palladium-catalyzed N-benzylation of pyrazole.
Performance Metrics: A Comparative Analysis
Parameter
Copper-Catalyzed System (Ullmann-Type)
Palladium-Catalyzed System (Buchwald-Hartwig)
Catalyst
CuI, Cu₂O, or other Cu(I)/Cu(II) salts
Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0)/Pd(II) precatalysts
Ligand
Diamines (e.g., 1,10-phenanthroline), amino acids
Phosphines (e.g., XPhos, RuPhos, tBuBrettPhos)
Typical Yields
Good to excellent (70-95%)
Generally high to excellent (80-99%)
Reaction Time
Typically longer (12-24 hours)
Often shorter (4-18 hours)
Temperature
Generally higher (100-140 °C)
Can often be run at lower temperatures (80-110 °C)
Catalyst Loading
Higher (5-10 mol%)
Lower (1-5 mol%)
Cost
Lower catalyst and ligand cost
Higher catalyst and ligand cost
Functional Group Tolerance
Good, but can be sensitive to certain groups
Excellent, tolerates a wide range of functional groups
Scalability
Well-established for large-scale synthesis
Can be challenging to scale up due to cost and air-sensitivity
In-Depth Experimental Protocols
The following are representative, detailed experimental protocols for the N-benzylation of pyrazole, which can be adapted for the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole.
Protocol 1: Copper-Catalyzed N-Benzylation of Pyrazole
Materials:
1H-Pyrazole (1.0 mmol)
3-Iodobenzyl bromide (1.2 mmol)
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
1,10-Phenanthroline (0.2 mmol, 20 mol%)
Potassium carbonate (K₂CO₃) (2.0 mmol)
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1H-pyrazole, 3-iodobenzyl bromide, CuI, 1,10-phenanthroline, and K₂CO₃.
Add anhydrous DMF to the tube.
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
After completion (typically 18-24 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(3-iodobenzyl)-1H-pyrazole.
Protocol 2: Palladium-Catalyzed N-Benzylation of Pyrazole
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.
Add 1H-pyrazole and 3-iodobenzyl bromide to the tube.
Add anhydrous toluene.
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(3-iodobenzyl)-1H-pyrazole.
Concluding Remarks and Future Outlook
Both copper- and palladium-based catalytic systems offer effective routes for the synthesis of 1-(3-Iodobenzyl)-1H-pyrazole. The choice between them will depend on the specific requirements of the synthesis. For large-scale, cost-sensitive applications, the more traditional copper-catalyzed Ullmann-type coupling may be preferable. For smaller-scale syntheses where high yields, short reaction times, and broad functional group tolerance are paramount, the more modern palladium-catalyzed Buchwald-Hartwig approach is likely the superior choice.
The ongoing development of more active and stable catalysts, particularly for palladium systems, continues to lower catalyst loadings and reaction temperatures, making these methods increasingly attractive. Future research will likely focus on further expanding the substrate scope, developing even more efficient and recyclable catalysts, and exploring greener reaction conditions.
References
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. Available at: [Link]
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from: [Link]
Bae, S., Jang, H. L., Jung, H., & Joo, J. M. (2015). Catalytic C-H allylation and benzylation of pyrazoles. The Journal of organic chemistry, 80(1), 690–697. Available at: [Link]
Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]
Guo, L., & Zheng, J. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(24), 5366-5370. Available at: [Link]
An overview of palladium-catalyzed N-alkylation reactions. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
Li, Y., Wang, Y., & Wang, J. (2020). Copper-catalyzed three-component N-alkylation of quinazolinones and azoles. Organic & Biomolecular Chemistry, 18(27), 5142-5146. Available at: [Link]
Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical biology & drug design, 87(4), 533–540. Available at: [Link]
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
Antilla, J. C., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. Available at: [Link]
Eshghi, H., Rahimizadeh, M., & Bakavoli, M. (2012). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 1(1), 2-19. Available at: [Link]
Morrison, K. M., Yeung, C. S., & Stradiotto, M. (2017). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 139(49), 17981-17988. Available at: [Link]
Zhang, H., et al. (2017). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 82(15), 7859-7866. Available at: [Link]
Twilton, J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. *PubMed Central. Available at: [Link]
Cristau, H. J., et al. (2004). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 23(26), 6243-6252. Available at: [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. *RSC Publishing. Available at: [Link]
Wang, T., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(16), 4995. Available at: [Link]
Kumar, A., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]